![molecular formula C11H13BrN2 B12111793 Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- CAS No. 610279-78-2](/img/structure/B12111793.png)
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-
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Overview
Description
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- is a heterocyclic compound featuring a fused imidazole-pyridine scaffold. Its molecular formula is C₁₃H₉BrN₂, with a bromine atom at position 1 and a bulky tert-butyl (1,1-dimethylethyl) group at position 3 (Fig. 1) .
Synthetic routes for related imidazo[1,5-a]pyridines include one-pot condensations of pyridine-2-carbaldehyde with substituted anilines, often catalyzed by acids like HCl or POCl₃ . These methods highlight the scaffold’s adaptability for introducing diverse substituents, though bromination and tert-butyl incorporation may require specialized conditions.
Preparation Methods
The synthesis of imidazo[1,5-a]pyridine derivatives involves several methodologies. One common method is cyclocondensation, where starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Another approach is cycloaddition, which involves the addition of multiple reactants to form the desired heterocyclic structure . Oxidative cyclization and transannulation reactions are also employed to synthesize these compounds . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 1 serves as a reactive site for nucleophilic substitution, enabling diverse functionalization:
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : The bromine undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives.
Example : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-(tert-butyl)-1-phenylimidazo[1,5-a]pyridine (yield: 72–85%) .
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 1-Aryl derivatives | 72–85% |
Buchwald-Hartwig Amination
-
Bromine is replaced by amines (e.g., morpholine, piperidine) using Pd catalysts to generate amino-substituted derivatives, pivotal in medicinal chemistry .
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,5-a]pyridine core undergoes regioselective EAS at position 5 or 7, influenced by steric effects from the tert-butyl group:
Nitration and Halogenation
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Nitration with HNO₃/H₂SO₄ preferentially occurs at position 5 due to steric hindrance from the tert-butyl group at position 3 .
-
Bromination with NBS in DCM yields di-substituted products at positions 5 and 7 .
Reaction | Conditions | Regioselectivity | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | Position 5 | 60–75% | |
Bromination | NBS, DCM, RT | Positions 5/7 | 55–70% |
C–H Functionalization at Position 5
The tert-butyl group directs C–H activation via transition-metal catalysis:
Direct Arylation
-
Pd(OAc)₂ catalyzes coupling with aryl iodides at position 5 under microwave irradiation .
Example : Reaction with 4-iodotoluene produces 5-(p-tolyl)-3-(tert-butyl)imidazo[1,5-a]pyridine (yield: 68%) .
Catalyst | Substrate | Conditions | Yield | Source |
---|---|---|---|---|
Pd(OAc)₂, XPhos | Aryl iodides | DMF, 120°C, MW | 60–68% |
Ring-Opening and Rearrangement Reactions
Under acidic conditions, the imidazo ring undergoes rearrangement:
Ritter-Type Reaction
-
Bi(OTf)₃ and p-TsOH·H₂O facilitate reaction with nitriles (e.g., CH₃CN) to form amidated products via a benzylic cation intermediate .
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Bi(OTf)₃, p-TsOH·H₂O, DCE, 150°C | Amide-functionalized derivatives | 65–82% |
Coordination and Complexation
The nitrogen atoms in the imidazo ring coordinate with metal ions, enabling applications in catalysis and materials science:
Pd Complex Formation
Comparative Reactivity with Analogues
Feature | Imidazo[1,5-a]pyridine (Target) | Imidazo[1,2-a]pyridine | Imidazo[4,5-b]pyridine |
---|---|---|---|
Bromine Reactivity | High (position 1) | Moderate (position 3) | Low |
EAS Regioselectivity | Position 5 (tert-butyl-directed) | Position 5 (electron-rich) | Position 6 |
C–H Activation | Position 5 (Pd-catalyzed) | Position 3 (Rh-catalyzed) | Not reported |
Key Research Findings
-
Pharmaceutical Applications : Suzuki coupling derivatives show IC₅₀ values <1 μM against kinase targets .
-
Material Science : Bromine substitution enables tuning of luminescent properties for OLEDs .
-
Mechanistic Insight : DFT studies confirm tert-butyl steric effects dominate regioselectivity in EAS .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the efficacy of imidazo[1,5-a]pyridine derivatives in combating Mycobacterium tuberculosis. For instance, a series of synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains of Mtb, outperforming existing clinical candidates like PA-824 by nearly tenfold .
Table 1: In Vivo Pharmacokinetics of Imidazo[1,5-a]pyridine Derivatives
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t₁/₂ (h) | IV Clearance (mL/min/kg) | % F |
---|---|---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
18 | 3,850 | 337 | 0.5 | ND | ND | 31.1 |
This table summarizes the pharmacokinetic profiles of selected compounds, indicating their potential for oral bioavailability and therapeutic efficacy.
Anticancer Properties
Imidazo[1,5-a]pyridine derivatives are also being explored for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . The versatility of these compounds allows for modifications that enhance their selectivity and potency against specific cancer types.
Luminescent Properties
The unique chemical structure of imidazo[1,5-a]pyridine makes it suitable for applications in optoelectronic devices and sensors. Recent studies have reported its luminescent properties, which can be harnessed in the development of advanced materials for imaging and sensing technologies .
Table 2: Summary of Optical Properties
Property | Value |
---|---|
Emission Wavelength | Variable (dependent on substitution) |
Quantum Yield | High (specific derivatives) |
Application | Sensors, Imaging Devices |
These optical characteristics enable the use of imidazo[1,5-a]pyridine derivatives in innovative applications such as confocal microscopy.
Case Study 1: Antitubercular Agents
A study conducted by Moraski et al. synthesized a series of imidazo[1,5-a]pyridine-3-carboxamides that showed remarkable activity against Mycobacterium tuberculosis. The research emphasized the importance of structural modifications to enhance biological activity and pharmacokinetic profiles .
Case Study 2: Cancer Therapeutics
Another significant investigation focused on the anticancer potential of imidazo[1,5-a]pyridine derivatives. The study revealed that certain modifications could lead to enhanced potency against breast cancer cell lines while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Electronic Properties
- 1-Alkynyl/1-Alkenyl-3-Aryl Derivatives :
Yamaguchi et al. (2011) demonstrated that 1-alkynyl or 1-alkenyl groups enhance conjugation, leading to tunable fluorescence (λem = 390–470 nm) . In contrast, the 1-bromo substituent in the target compound is electron-withdrawing, which may reduce luminescence quantum yield compared to electron-donating groups like ethynyl. - Mohbiya and Sekar (2018) showed that donor groups at position 3 increase intramolecular charge transfer (ICT) and Stokes shift, whereas tert-butyl’s inductive effects may suppress ICT .
Isomeric Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines () exhibit distinct bioactivity, including antiviral and anti-inflammatory properties, due to their structural resemblance to purines .
Cysteine Protease Inhibition
1-Pyridylimidazo[1,5-a]pyridine derivatives () showed inhibitory activity against papain, with IC₅₀ values influenced by substituents. For example:
- 3-(4-Hydroxyphenyl) (3g): Moderate inhibition due to hydrogen bonding.
- 3-(3-Nitrophenyl) (3j): Enhanced activity via electron-withdrawing effects .
The target compound’s tert-butyl group may hinder enzyme binding, while bromine’s electronegativity could enhance interactions with catalytic cysteine residues.
Photophysical Properties
Biological Activity
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,5-a]pyridine core structure with a bromine substituent at the 1-position and a tert-butyl group at the 3-position. Its molecular formula is C11H13BrN2 with a molecular weight of 253.14 g/mol . The unique structure contributes to its potential interactions with various biological targets.
Biological Activities
Imidazo[1,5-a]pyridine derivatives are known for their extensive pharmacological properties. Key biological activities associated with this class of compounds include:
- Anticancer Activity : Several studies have indicated that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion .
- Antimicrobial Properties : Compounds within this class have demonstrated significant antibacterial and antifungal activities. They were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of these compounds, with some derivatives exhibiting significant activity in carrageenan-induced edema models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,5-a]pyridine derivatives. The presence of specific substituents significantly influences their biological activity. For example:
Compound | Substituent | Biological Activity |
---|---|---|
1-Bromo-3-(1,1-dimethylethyl)-imidazo[1,5-a]pyridine | Bromine at position 1 | Inhibits IDO activity |
2-Aminoimidazo[1,5-a]pyridine | Amino group | Neuroprotective effects |
Imidazo[4,5-b]pyridine | Fused bicyclic structure | Antiviral activity |
This table illustrates how variations in substituents can lead to different biological outcomes.
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of various imidazo[1,5-a]pyridine derivatives on human cancer cell lines. Notably:
- Compound A : Showed IC50 values of 0.7 μM against colon carcinoma cells.
- Compound B : Exhibited moderate activity against lung carcinoma cells with an IC50 of 2.5 μM.
These findings suggest that modifications to the imidazo core can enhance anticancer properties .
Antimicrobial Screening
In another investigation, several imidazo[1,5-a]pyridine derivatives were screened for antimicrobial activity:
- Against Gram-positive bacteria : Compounds demonstrated higher efficacy than standard antibiotics like penicillin.
- Against fungal strains : Notable antifungal activity was recorded against Aspergillus niger and Penicillium chrysogenum.
The results underscore the potential of these compounds as alternatives in treating resistant infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to synthesize imidazo[1,5-a]pyridine derivatives, and how are reaction conditions optimized?
- Answer : Imidazo[1,5-a]pyridine derivatives are commonly synthesized via cyclization reactions, such as those described by Siddiqui et al. (2006), involving condensation of pyridyl precursors with substituted aromatic aldehydes. Key steps include temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to optimize yield. For example, substituents like bromine or tert-butyl groups require careful handling of Lewis acids (e.g., BF₃·Et₂O) to avoid side reactions .
- Methodological Tip : Use high-purity reagents, monitor reaction progress via TLC/HPLC, and employ column chromatography for purification.
Q. How is the structural confirmation of imidazo[1,5-a]pyridine derivatives achieved in academic research?
- Answer : Structural elucidation relies on a combination of:
- HRMS for molecular weight verification.
- NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to assign substituent positions and confirm regioselectivity.
- Single-crystal X-ray crystallography for unambiguous determination of stereochemistry and bond angles, as demonstrated in the characterization of bis-adducts formed via ninhydrin reactions .
Q. What experimental protocols are used to evaluate the bioactivity of imidazo[1,5-a]pyridine derivatives, such as enzyme inhibition?
- Answer : For cysteine protease inhibition studies (e.g., papain):
Prepare enzyme solutions (0.05 mM papain in buffer).
Incubate derivatives (0.2 mM final concentration) with enzyme at 37°C for 30 minutes.
Add chromogenic substrate (Bz-DL-Arg-pNA) and measure absorbance at 410 nm after 20 minutes.
Calculate inhibition (%) using controls (enzyme without inhibitor) .
- Note : Thermodynamic studies require repeating assays at varied temperatures (e.g., 32°C and 42°C) to derive activation parameters (ΔG, ΔH, ΔS) .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis and functionalization of imidazo[1,5-a]pyridine derivatives?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental design. For example:
- Reaction Path Search : Identify energetically favorable routes for bromination or tert-butyl substitution.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent systems or catalysts.
- Feedback Loops : Use experimental data (e.g., yields, kinetics) to refine computational models iteratively .
Q. How do steric and electronic effects of substituents (e.g., bromine, tert-butyl) influence the biological activity of imidazo[1,5-a]pyridine derivatives?
- Answer :
-
Steric Effects : Bulky substituents like tert-butyl may hinder enzyme binding, reducing inhibition potency.
-
Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, improving interaction with catalytic cysteine residues in proteases.
-
Data Analysis : Compare IC₅₀ values across derivatives (see Table 1) and correlate with Hammett constants (σ) or molecular docking scores .
Table 1 : Inhibitory Activity of Selected Derivatives (Papain Model)
Derivative Substituent Inhibition (%) at 0.2 mM 3a 2-hydroxyphenyl 72 ± 3.1 3d 3,5-di-tert-butyl-4-hydroxyphenyl 58 ± 2.8 3j 3-nitrophenyl 89 ± 4.2
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data for imidazo[1,5-a]pyridine derivatives?
- Answer :
Replicate Conditions : Ensure identical reagents, temperatures, and purification methods.
Purity Assessment : Use HPLC/GC-MS to rule out impurities affecting bioactivity.
Contextual Factors : Compare enzyme batches (e.g., papain activity varies by supplier) or solvent polarity effects on reaction kinetics.
Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .
Q. What strategies enhance regioselectivity in functionalizing imidazo[1,5-a]pyridine at the C-3 position?
- Answer :
- Directed Metalation : Use directing groups (e.g., pyridyl) to guide bromination or acylation.
- Protection/Deprotection : Temporarily block reactive sites (e.g., N-1) with Boc groups.
- Lewis Acid Catalysis : BF₃·Et₂O or ZnCl₂ can stabilize transition states for selective C-3 substitution, as seen in Friedel-Crafts acylations .
Q. Methodological Resources
- Thermodynamic Assays : Reference protocols from for temperature-dependent enzyme inhibition studies.
- X-ray Crystallography : Follow ’s workflow for crystal growth (slow evaporation in DMSO/water) and data collection (Agilent CrysAlisPro software).
- Data Management : Use chemical software (e.g., Schrödinger Suite, Gaussian) for simulation archives and secure data encryption .
Properties
CAS No. |
610279-78-2 |
---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-bromo-3-tert-butylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)10-13-9(12)8-6-4-5-7-14(8)10/h4-7H,1-3H3 |
InChI Key |
LSMBLISEDKSGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CC=C2)Br |
Origin of Product |
United States |
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